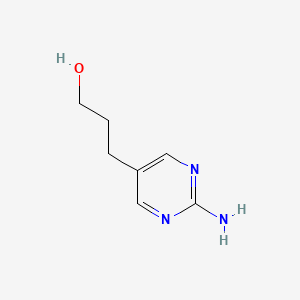

3-(2-Aminopyrimidin-5-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(2-aminopyrimidin-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-9-4-6(5-10-7)2-1-3-11/h4-5,11H,1-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEFWFJFVFFUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308676-98-3 | |

| Record name | 1308676-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopyrimidin-5-yl)propan-1-ol typically involves the reaction of 2-aminopyrimidine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2-Aminopyrimidin-5-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(2-Aminopyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Mercaptopyrimidin-5-yl)propan-1-ol

- Molecular Formula : C₇H₁₀N₂OS

- Molecular Weight : 170.23 g/mol

- Key Difference: Replacement of the amino group with a mercapto (-SH) group.

- This compound may exhibit distinct pharmacokinetic properties compared to the amino derivative .

3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol

- Molecular Formula : C₇H₉ClFN₃O

- Molecular Weight : 205.62 g/mol

- Key Differences: Chlorine and fluorine substituents on the pyrimidine ring. Amino group shifted to the 4-position.

- The altered substitution pattern may affect binding affinity in biological targets .

3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol

- Molecular Formula : C₁₀H₁₃N₃O

- Molecular Weight : 191.23 g/mol

- Key Difference : Incorporation of a pyrazolo-pyrimidine fused ring system.

- Implications : The fused ring system adds rigidity, which could improve target selectivity in drug design .

Pyridine-Based Analogues

3-(2-Aminopyridin-3-yl)propan-1-ol

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Molecular Formula : C₈H₁₁IN₂O

- Molecular Weight : 278.10 g/mol

- Key Difference : Iodine substitution at the 5-position of the pyridine ring.

- Implications : The bulky iodine atom may facilitate halogen bonding, a critical interaction in protein-ligand recognition .

Functional Group Variations

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

- Molecular Formula: C₉H₈BrNO₂

- Molecular Weight : 258.08 g/mol

- Key Differences :

- Propargyl alcohol chain (prop-2-yn-1-ol) instead of propan-1-ol.

- Bromine and methoxy substituents on the pyridine ring.

- Implications : The triple bond introduces rigidity, which could stabilize π-π stacking interactions in supramolecular chemistry .

Comparative Data Table

Biological Activity

3-(2-Aminopyrimidin-5-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyrimidine ring substituted with an amino group, contributing to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 153.18 g/mol |

| SMILES | C1=C(C=NC(=N1)N)CCCO |

| InChI | InChI=1S/C7H11N3O/c8-7-9-4... |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity through hydrogen bonding and other non-covalent interactions. This interaction can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .

Anticancer Activity

In vitro studies have demonstrated that derivatives of the aminopyrimidine scaffold can exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed a growth inhibition (GI) value of less than 100 nM against CDK12-overexpressing breast cancer cells .

Case Studies

- Inhibition of CDK12 : A study evaluated the structure-activity relationship (SAR) of aminopyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory potency against CDK12. Compounds with smaller substituents at certain positions were more effective, suggesting that the spatial arrangement around the pyrimidine ring is crucial for activity .

- Antagonistic Effects : Another study explored substituted pyrido[3,4-d]pyrimidines as antagonists against specific human receptors involved in tumorigenesis. These compounds demonstrated promising results in inhibiting receptor activity, indicating potential applications in treating hyperproliferative disorders like cancer .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| CDK12 Inhibition | Potent inhibitors identified with GI < 100 nM |

| Antagonistic Activity | Effective against receptors linked to cancer |

| Structure-Activity Relationship | Smaller substituents enhance activity |

Q & A

Basic Research Questions

Q. What are the molecular structure and key functional groups of 3-(2-Aminopyrimidin-5-yl)propan-1-ol?

- Answer : The compound features a propanol backbone (three-carbon chain with a hydroxyl group) attached to a 2-aminopyrimidine ring. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, with an amino group at position 2. Key functional groups include the hydroxyl (-OH), primary amine (-NH₂), and aromatic pyrimidine ring. Its molecular formula is C₇H₁₀N₃O , with a molecular weight of 170.18 g/mol .

Q. What are common synthetic routes for this compound?

- Answer : Synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of pyrimidine precursors (e.g., halogenation or amination).

- Step 2 : Coupling the pyrimidine derivative with a propanol-based reagent via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura).

- Step 3 : Reduction or deprotection steps to yield the final product.

Key reagents include palladium catalysts (for cross-coupling) and lithium aluminum hydride (for reduction). Reaction conditions (temperature: 60–100°C; solvent: THF/DMF) must be tightly controlled to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

- Comparative SAR Studies : Systematically modify substituents (e.g., fluorine vs. methyl groups) and evaluate binding affinity changes.

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).

Example: Fluorine substitution at the pyrimidine ring (as in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) enhances stability but may reduce solubility, altering observed activity .

Q. What methodological approaches optimize synthetic yield and purity for large-scale production?

- Answer : Optimization strategies include:

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%).

Industrial-scale protocols may incorporate flow chemistry to improve yield .

Q. Which analytical techniques confirm structural integrity and purity in academic settings?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm; pyrimidine protons at δ 8.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (m/z 170.18).

- HPLC : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How to design experiments for studying biomolecular interactions (e.g., enzyme inhibition)?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction.

- Molecular Dynamics Simulations : Model hydrogen bonding (e.g., between the hydroxyl group and catalytic residues) to predict binding modes.

Case Study: Analogous pyrimidine derivatives show affinity for kinase enzymes via hydrophobic interactions with the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.